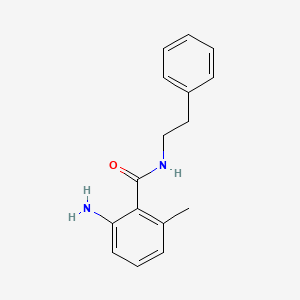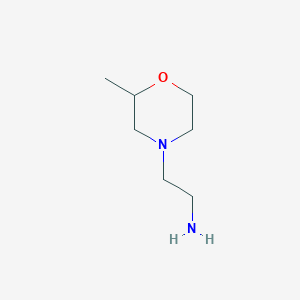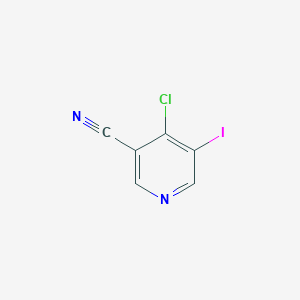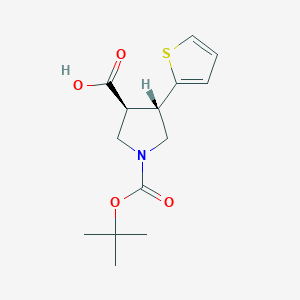
(3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
Overview
Description
(3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid, also known as (3S,4S)-1-Boc-4-thiophen-2-ylpyrrolidine-3-carboxylic acid or Boc-TTP for short, is a synthetic organic compound used in various scientific and medical research applications. It is a versatile compound that can be used in a variety of organic syntheses and is commonly used as a chiral building block in peptide synthesis. Boc-TTP is also used in the synthesis of various drugs and pharmaceuticals, as well as in the production of polypeptides, polysaccharides, and other polymers. In addition, Boc-TTP has been used as a chiral ligand in asymmetric catalysis and as a catalyst in the synthesis of heterocyclic compounds.
Scientific Research Applications
Applications in CNS Drug Synthesis
- Heterocycles, including those containing sulfur (S), play a pivotal role in developing drugs for central nervous system (CNS) disorders. The structural features of thiophenes and pyrrolidines contribute to a wide range of CNS effects, from antidepressant to anticonvulsant activities. The ability to modulate CNS activity makes these compounds valuable in synthesizing novel CNS acting drugs (Saganuwan, 2017).
Role in Cancer Research
- Thiophene derivatives have been evaluated for their potential carcinogenicity, underscoring the importance of structure-activity relationship studies in drug safety evaluation (Ashby et al., 1978).
Pyrrolidine in Drug Discovery
- The pyrrolidine ring is a versatile scaffold in medicinal chemistry, offering opportunities to explore pharmacophore space efficiently. Its presence in drug candidates can significantly influence biological activity, making it a crucial element in the design of new compounds with varied biological profiles (Li Petri et al., 2021).
Antimicrobial and Antioxidant Applications
- Compounds with carboxylic acid functionalities, including derivatives similar to the subject compound, demonstrate various biological activities. For instance, they show promise as antioxidants and antimicrobials, making them valuable for developing new therapeutic agents (Dembitsky, 2006).
Inhibition of Biocatalyst by Carboxylic Acids
- The presence of carboxylic acids, such as in the compound of interest, can influence microbial fermentation processes, highlighting the need for metabolic engineering to enhance microbial tolerance and performance (Jarboe et al., 2013).
properties
IUPAC Name |
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-7-9(10(8-15)12(16)17)11-5-4-6-20-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPYESYABXQNBZ-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



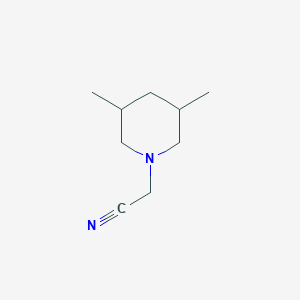
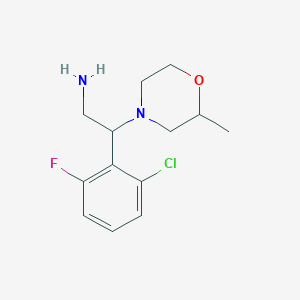
![2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B3373155.png)
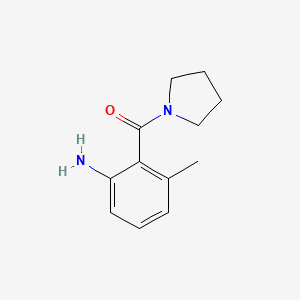

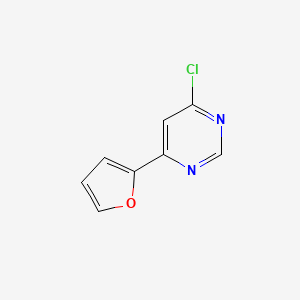
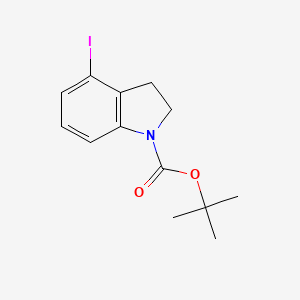
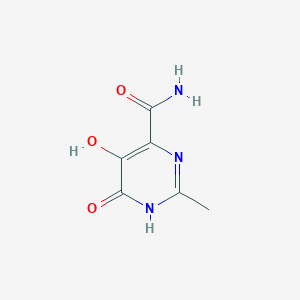
![2-[4-(2-Iodobenzamido)phenyl]acetic acid](/img/structure/B3373202.png)
